![molecular formula C18H10N2S5 B12522857 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline CAS No. 820970-29-4](/img/structure/B12522857.png)
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thienoquinoxaline core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of dithiolylidene groups further enhances its chemical reactivity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of thieno[3,4-B]quinoxaline with dithiolylidene precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the dithiolylidene moieties are replaced with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions may require the presence of catalysts and are often conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and various substituted thienoquinoxaline compounds, depending on the specific reagents and conditions used.
科学研究应用
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the development of new catalysts and ligands.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules is of significant interest.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
作用机制
The mechanism of action of 1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s dithiolylidene groups can form strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Known for its use as a ligand in palladium-catalyzed reactions.
1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene: Utilized in the synthesis of rhodium and ruthenium complexes for catalytic applications.
1,3-Bis-(4-methyl-5-phenyl-1,2-dithiol-3-ylidene)propane-2-thione:
Uniqueness
1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline stands out due to its unique combination of a thienoquinoxaline core and dithiolylidene groups. This structure imparts distinct electronic properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility compared to similar compounds.
属性
CAS 编号 |
820970-29-4 |
|---|---|
分子式 |
C18H10N2S5 |
分子量 |
414.6 g/mol |
IUPAC 名称 |
1,3-bis(1,3-dithiol-2-ylidenemethyl)thieno[3,4-b]quinoxaline |
InChI |
InChI=1S/C18H10N2S5/c1-2-4-12-11(3-1)19-17-13(9-15-21-5-6-22-15)25-14(18(17)20-12)10-16-23-7-8-24-16/h1-10H |
InChI 键 |
PREGFJXNBKUZKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC3=C(SC(=C3N=C2C=C1)C=C4SC=CS4)C=C5SC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)


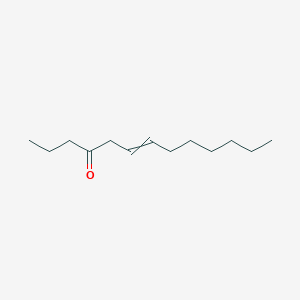
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
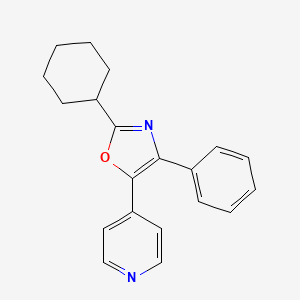
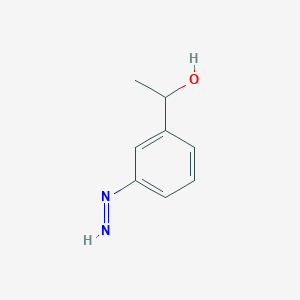
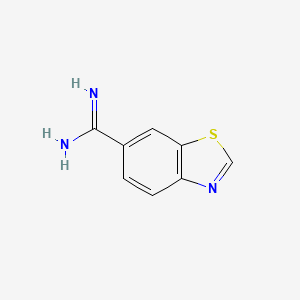
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
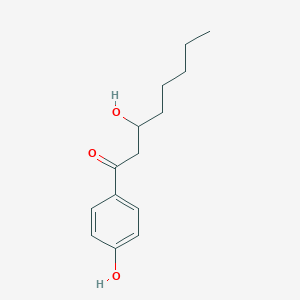
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)


